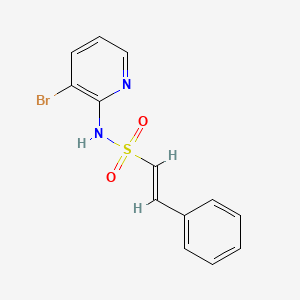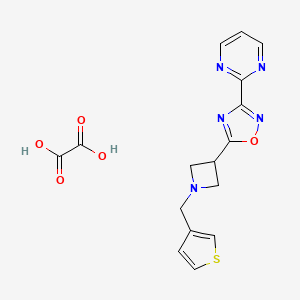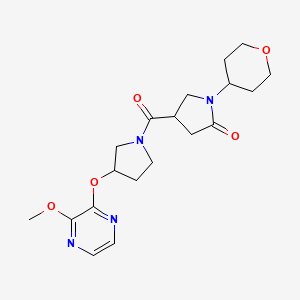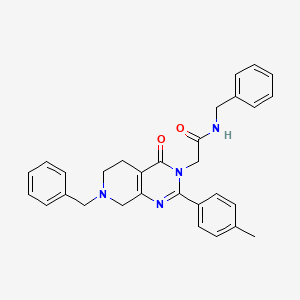
(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing bromopyridine groups are often used in palladium-catalyzed coupling reactions. The bromine atom can be replaced by various nucleophiles in nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Application in Photodynamic Therapy
A significant application of compounds similar to (E)-N-(3-Bromopyridin-2-yl)-2-phenylethenesulfonamide is in the field of photodynamic therapy (PDT), particularly for cancer treatment. For example, a study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives containing Schiff base, which show promising properties for use in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Application in Neurogenesis
Another application is in the field of neurogenesis. The derivatives of compounds like (E)-N-(3-Bromopyridin-2-yl)-2-phenylethenesulfonamide have been reported to increase neurogenesis in rat neural stem cells (NSCs). A study by Shin et al. (2015) found that treatment with a related compound in NSCs increased the number of cells, suggesting a role in promoting neurogenesis during NSC differentiation (Shin et al., 2015).
Use in Synthesis of Pyrroles
In the field of organic chemistry, these types of compounds are utilized in the synthesis of pyrroles. Yamagishi et al. (2011) described the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes to produce pyrroles in a highly regio- and stereoselective manner. This method is significant for preparing pyrroles with various substituents, which are useful in various chemical applications (Yamagishi et al., 2011).
Involvement in Molecular Signaling
A study by Sun et al. (2012) identified a compound, necrosulfonamide, which is structurally related to (E)-N-(3-Bromopyridin-2-yl)-2-phenylethenesulfonamide. This compound was found to specifically block necrosis signaling downstream of RIP3 activation. This research provides insight into the molecular mechanisms of necrosis and the potential therapeutic applications of these compounds in conditions where programmed cell death plays a role (Sun et al., 2012).
Eigenschaften
IUPAC Name |
(E)-N-(3-bromopyridin-2-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-12-7-4-9-15-13(12)16-19(17,18)10-8-11-5-2-1-3-6-11/h1-10H,(H,15,16)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLMFGAODDDBBC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromopyridin-2-yl)-2-phenylethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2838149.png)
![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)
![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)


![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)
![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)



![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)